Di(dodecan-2-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
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Overview
Description
Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a synthetic lipid compound. It is known for its role in forming lipid nanoparticles, which are used to encapsulate and protect fragile molecules such as mRNA. This compound has gained attention for its applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves a series of chemical reactions. One common method includes the reductive amination reaction, where a lipid aldehyde is condensed with an amine, such as 4-aminobutanol, using a reducing agent like sodium triacetoxyborohydride . This process results in the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: The compound is employed in the development of gene therapy vectors.
Medicine: It plays a crucial role in the formulation of mRNA vaccines, such as those used for COVID-19.
Industry: The compound is utilized in the production of various biotechnological products.
Mechanism of Action
The mechanism of action of Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its ability to form lipid nanoparticles. These nanoparticles encapsulate and protect mRNA, facilitating its delivery into cells. Once inside the cells, the acidic environment of the endosome protonates the compound, leading to the release of the mRNA payload . This process is crucial for the effective delivery of genetic material in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
ALC-0315: A synthetic lipid used in mRNA vaccine formulations.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups.
Uniqueness
Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific structure, which allows it to form stable lipid nanoparticles. This property makes it particularly valuable in the field of drug delivery and gene therapy.
Properties
Molecular Formula |
C48H96N2O4 |
---|---|
Molecular Weight |
765.3 g/mol |
IUPAC Name |
dodecan-2-yl 10-[2-(dimethylamino)ethyl-(10-dodecan-2-yloxy-10-oxodecyl)amino]decanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-9-11-13-15-19-25-31-37-45(3)53-47(51)39-33-27-21-17-23-29-35-41-50(44-43-49(5)6)42-36-30-24-18-22-28-34-40-48(52)54-46(4)38-32-26-20-16-14-12-10-8-2/h45-46H,7-44H2,1-6H3 |
InChI Key |
DMOGGPSPSUHIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(C)CCCCCCCCCC)CCN(C)C |
Origin of Product |
United States |
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